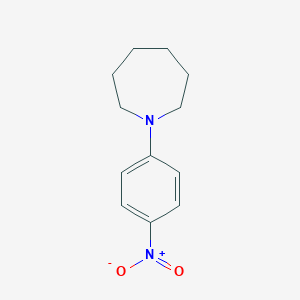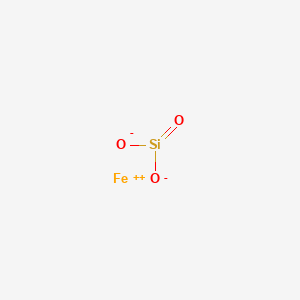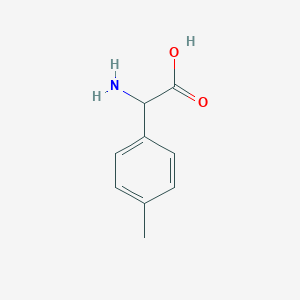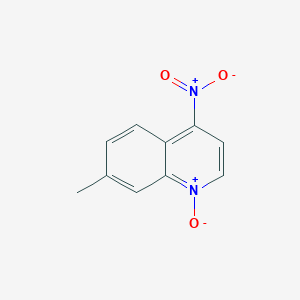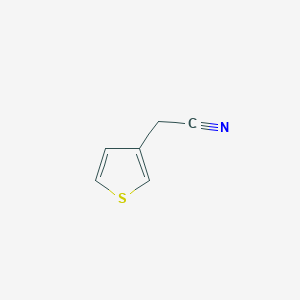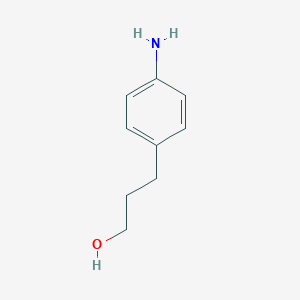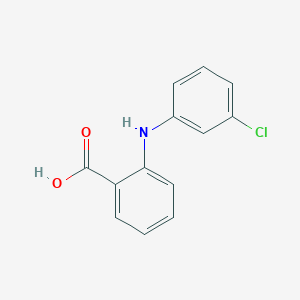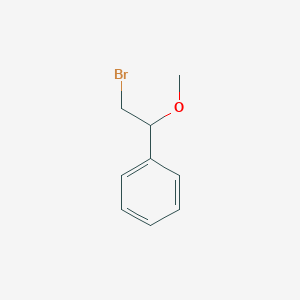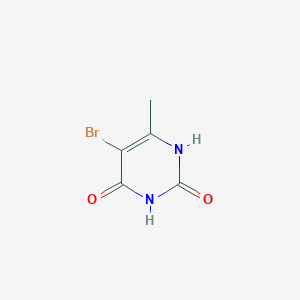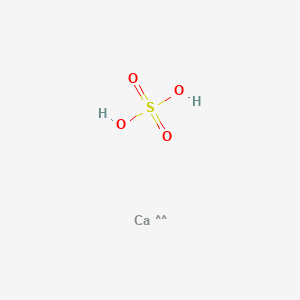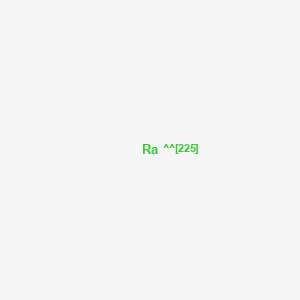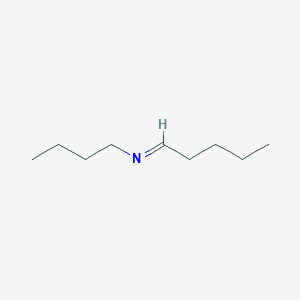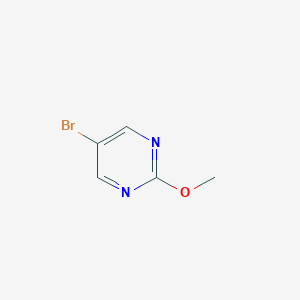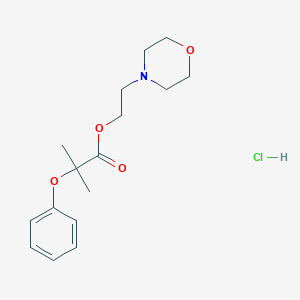
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride, also known as MIPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIPEP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenoxyisobutyric acid and contains a morpholine ring in its structure. MIPEP has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has some limitations, including its low solubility in water and its limited stability in certain solvents. These limitations can make it challenging to use 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. Another area of focus is the exploration of new applications for 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in scientific research. For example, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride may have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride and its potential effects on various biological systems.
Métodos De Síntesis
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride can be synthesized using a multi-step process that involves the reaction of phenoxyisobutyric acid with morpholine and other reagents. The synthesis of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been described in detail in several scientific publications. The process involves the use of various chemical reactions, including esterification and acid-base reactions, to produce the final compound.
Aplicaciones Científicas De Investigación
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
10524-82-0 |
|---|---|
Nombre del producto |
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
Fórmula molecular |
C16H24ClNO4 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,21-14-6-4-3-5-7-14)15(18)20-13-10-17-8-11-19-12-9-17;/h3-7H,8-13H2,1-2H3;1H |
Clave InChI |
QFBWXEMAYCOFNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
Otros números CAS |
10524-82-0 |
Sinónimos |
2-morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



